2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorobenzene, phenylpiperazine, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage. The resulting intermediate is then reacted with 2-(4-phenylpiperazine-1-carbonyl)phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and phenyl groups.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the piperazine and phenyl groups can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-phenylenediamine: Shares the dichlorobenzene moiety but lacks the piperazine and sulfonamide groups.
2,5-Dichlorobenzene-1,4-diamine: Similar structure but different functional groups.
2,5-Dichloro-1,4-benzoquinone: Contains the dichlorobenzene moiety but with different oxidation states.
Uniqueness
2,5-DICHLORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of dichlorobenzene, phenylpiperazine, and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21Cl2N3O3S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21Cl2N3O3S/c24-17-10-11-20(25)22(16-17)32(30,31)26-21-9-5-4-8-19(21)23(29)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16,26H,12-15H2 |
InChI Key |
BXULJQZZWFYCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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